molecular formula C10H8BrClN2O2 B8736510 methyl 5-bromo-6-chloro-2-methyl-2H-indazole-4-carboxylate

methyl 5-bromo-6-chloro-2-methyl-2H-indazole-4-carboxylate

Cat. No. B8736510
M. Wt: 303.54 g/mol
InChI Key: QCEIHQWWQQRBGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-bromo-6-chloro-2-methyl-2H-indazole-4-carboxylate is a useful research compound. Its molecular formula is C10H8BrClN2O2 and its molecular weight is 303.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl 5-bromo-6-chloro-2-methyl-2H-indazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 5-bromo-6-chloro-2-methyl-2H-indazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

methyl 5-bromo-6-chloro-2-methyl-2H-indazole-4-carboxylate

Molecular Formula

C10H8BrClN2O2

Molecular Weight

303.54 g/mol

IUPAC Name

methyl 5-bromo-6-chloro-2-methylindazole-4-carboxylate

InChI

InChI=1S/C10H8BrClN2O2/c1-14-4-5-7(13-14)3-6(12)9(11)8(5)10(15)16-2/h3-4H,1-2H3

InChI Key

QCEIHQWWQQRBGK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C(=N1)C=C(C(=C2C(=O)OC)Br)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate (390 mg, 1.35 mmol) in ethyl acetate (27 mL) was added trimethyloxonium tetrafluoroborate (260 mg, 1.76 mmol) at room temperature, and the mixture was stirred for 2 hr. The reaction solution was diluted with ethyl acetate, washed with saturated aqueous sodium hydrogen carbonate solution, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (NH, ethyl acetate/hexane=10/90→40/60) to give the title compound (336 mg, yield 82%).
Quantity
390 mg
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260 mg
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27 mL
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0 (± 1) mol
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solvent
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Yield
82%

Synthesis routes and methods II

Procedure details

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